Makaluvamine A

Vue d'ensemble

Description

Makaluvamine A is a pyrroloiminoquinone alkaloid derived from marine sponges, particularly those of the genus Zyzzya. This compound has garnered significant attention due to its potent biological activities, including cytotoxicity against various cancer cell lines and inhibition of topoisomerase II .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Makaluvamine A typically involves the preparation of a pyrroloiminoquinone intermediate. One efficient method employs the Larock indole synthesis, which allows for the formation of the pyrroloiminoquinone core structure. The process includes the following steps :

Oxidation of tryptamine: to introduce hydroxyl groups at specific positions.

Formation of an iminoquinone intermediate: through imine formation between the carbonyl group and the side chain amine.

Further oxidation: to yield this compound.

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthetic routes developed in laboratory settings provide a foundation for potential scale-up. The key steps involve the use of commercially available starting materials and efficient reaction conditions to ensure high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Makaluvamine A undergoes various chemical reactions, including:

Oxidation: Conversion of tryptamine to an indoloquinone followed by cyclodehydration.

Reduction: Reduction of quinone intermediates to form stable products.

Substitution: Electrophilic aromatic substitution at specific positions on the indole ring.

Common Reagents and Conditions:

Oxidizing agents: Such as IBX (o-iodoxybenzoic acid) for the oxidation steps.

Reducing agents: For the reduction of quinone intermediates.

Catalysts: Such as palladium for certain substitution reactions.

Major Products: The primary product formed from these reactions is this compound, along with various analogs depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Applications

Model Compound for Pyrroloiminoquinone Alkaloids

Makaluvamine A serves as a crucial model compound for studying the synthesis and properties of pyrroloiminoquinone alkaloids. Researchers utilize it to understand the synthetic pathways and mechanisms of action of related compounds. Its structural characteristics allow for the exploration of various chemical modifications that can enhance biological activity.

Biological Applications

Cytotoxic Effects on Cancer Cells

This compound has been extensively studied for its cytotoxic properties against various cancer cell lines. Notably, it exhibits significant activity against human colon cancer cells (HCT-116) and breast cancer cells (MCF-7 and MDA-MB-468). The compound's mechanism of action involves the inhibition of topoisomerase II, leading to DNA double-strand breaks, which is critical for inducing apoptosis in cancer cells .

Case Study: Topoisomerase II Inhibition

A study demonstrated that several analogs of this compound were synthesized and evaluated for their ability to inhibit topoisomerase II. The results indicated that some analogs exhibited IC50 values superior to those of established topoisomerase II inhibitors like etoposide, suggesting potential for development as anticancer agents .

Medicinal Applications

Potential Anticancer Agent

This compound is being investigated for its potential as an anticancer drug. Its ability to induce DNA damage and apoptosis positions it as a promising candidate for further development. Studies have shown that it not only inhibits cell growth but also activates tumor suppressor pathways while inhibiting oncogenes .

Table 1: Summary of Cytotoxicity Studies on this compound Analogues

| Compound | Target Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|---|

| This compound | HCT-116 | 0.046 | Etoposide | 0.054 |

| Analog 1 | MCF-7 | 0.027 | Etoposide | 0.054 |

| Analog 2 | MDA-MB-468 | 0.042 | m-AMSA | 0.050 |

Antibacterial Properties

Recent studies have also explored the antibacterial properties of this compound and its analogs, particularly against Streptococcus mutans, a major contributor to dental caries. The compounds demonstrated significant anti-biofilm activity, indicating their potential use in dental applications .

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of 14 analogs of this compound, several compounds exhibited potent bactericidal activity against S. mutans with IC50 values ranging from 0.4 μM to 88 μM. These findings suggest that the anti-biofilm activity is independent of bactericidal activity in some cases, highlighting the need for further research into their mechanisms .

Mécanisme D'action

Makaluvamine A exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, this compound induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with other molecular targets and pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Makaluvamine J: Another pyrroloiminoquinone alkaloid with similar biological activities.

Discorhabdins: A related class of marine alkaloids with potent cytotoxic properties.

Tsitsikammamines: Structurally similar compounds with notable anticancer activities

Uniqueness: Makaluvamine A stands out due to its specific inhibitory activity against topoisomerase II and its potent cytotoxicity against a broad range of cancer cell lines. Its unique structural features, such as the pyrroloiminoquinone core, contribute to its distinct biological activities and potential therapeutic applications .

Activité Biologique

Makaluvamine A, a marine-derived alkaloid, has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This article reviews the current research on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).

Overview of this compound

This compound is part of a larger class of pyrroloiminoquinone alkaloids isolated from marine sponges. These compounds exhibit a range of pharmacological properties, including antimicrobial and cytotoxic effects. The unique structure of this compound contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

Research has demonstrated that this compound and its analogs possess significant antibacterial properties. A study evaluated the antibacterial activity of 14 analogs against Streptococcus mutans, a common oral pathogen. The results indicated that several analogs exhibited bactericidal activities with IC50 values ranging from 0.4 μM to 88 μM. Notably, the most active N-Tosyl analogs displayed biofilm inhibitory concentrations that were significantly lower than their bactericidal activities, suggesting a potential for developing biofilm-selective inhibitors .

Table 1: Antibacterial Activity of Makaluvamine Analogues

| Compound | Bactericidal IC50 (μM) | Biofilm IC50 (μM) |

|---|---|---|

| This compound | 0.4 | 0.1 |

| N-Tosyl Analog | 5.0 | 0.05 |

| Other Analog | 88 | 10 |

Anticancer Activity

The anticancer properties of this compound have been extensively studied through both in vitro and in vivo models. In a comparative study involving four novel analogs, it was found that these compounds exhibited cytotoxic effects against various cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 0.097 to 2.297 μmol/L. The mechanism underlying this activity appears to involve the induction of apoptosis through the activation of key apoptotic markers such as p53 and caspases .

Case Study: Apoptosis Induction by this compound

In MCF-7 breast cancer cells treated with this compound:

- Increased levels of p53/p-p53 were observed.

- Activation of apoptotic pathways was confirmed via cleavage of poly(ADP)ribose polymerase (PARP) and caspases.

- Downregulation of anti-apoptotic proteins like Bcl-2 was noted.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Topoisomerase Inhibition : Similar to other alkaloids in its class, it is believed that this compound inhibits topoisomerase II, which is crucial for DNA replication and repair in both bacterial and human cells .

- Nicotinic Acetylcholine Receptor (nAChR) Modulation : Research indicates that some analogs may bind to nAChRs, affecting neurotransmission and potentially leading to neuroprotective effects .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is closely linked to its chemical structure. Variations in substituents at specific positions on the pyrroloiminoquinone core significantly impact its biological activity:

- Position N-9 : The presence of a lipophilic side chain at this position enhances growth inhibitory activity against pancreatic cancer cells.

- Position N-5 : Modifications here can reduce potency; thus, maintaining a quaternary nitrogen at this site is essential for optimal activity .

Table 2: Structure-Activity Relationships of Makaluvamines

| Position | Modification Type | Effect on Activity |

|---|---|---|

| N-9 | Lipophilic side chain | Increased potency |

| N-5 | Alkylation | Decreased potency |

| N-1 | Methylation | Reduced selectivity |

Propriétés

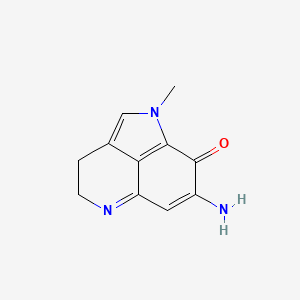

IUPAC Name |

10-amino-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-14-5-6-2-3-13-8-4-7(12)11(15)10(14)9(6)8/h4-5H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIRYCQUTHWLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2CCN=C3C2=C1C(=O)C(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163397 | |

| Record name | Makaluvamine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146555-78-4 | |

| Record name | Makaluvamine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146555784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Makaluvamine A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Makaluvamine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.